4-Methylpyridine-2,6-dicarboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
37645-36-6 |
|---|---|
Molecular Formula |
C8H7NO4 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
4-methylpyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C8H7NO4/c1-4-2-5(7(10)11)9-6(3-4)8(12)13/h2-3H,1H3,(H,10,11)(H,12,13) |
InChI Key |
JBEZLFAVOCTFPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Preparative Strategies for 4 Methylpyridine 2,6 Dicarboxylic Acid and Its Derivatives
Established Synthetic Pathways for 4-Substituted Pyridine-2,6-dicarboxylic Acids
Organocatalytic Cascade Reactions from Pyruvates and Aldehydes
A notable one-pot method for synthesizing 4-substituted-pyridine-2,6-dicarboxylic acid derivatives involves an organocatalytic cascade reaction. nii.ac.jpoist.jp This approach utilizes pyruvates and aldehydes as starting materials. nii.ac.jp The process begins with the formation of functionalized dihydropyran derivatives, catalyzed by a pyrrolidine-acetic acid system. oist.jpresearchgate.net These intermediates are then reacted with ammonium (B1175870) acetate (B1210297) to yield the final pyridine (B92270) derivatives. nii.ac.jpoist.jp
This method is recognized for its mild reaction conditions and high atom economy. oist.jp Researchers have successfully synthesized a variety of 4-substituted-pyridine-2,6-dicarboxylic acid derivatives using this concise and atom-economical one-pot procedure. nii.ac.jpresearchgate.net The reaction has been shown to be scalable, with one instance producing 0.73 g of a pyridine-2,6-dicarboxylic acid derivative in a 45% yield starting from 5.0 mmol of aldehyde. researchgate.net
Initially, β-proline was identified as an effective catalyst for the formation of the dihydropyran intermediates. researchgate.net However, due to the higher cost and lesser availability of β-proline, pyrrolidine-acetic acid was explored as a more accessible alternative. researchgate.net While initial yields with pyrrolidine-acetic acid were lower, optimization of the reaction conditions led to improved outcomes. researchgate.net
Table 1: Comparison of Catalysts for Dihydropyran Formation
| Catalyst | Efficacy | Notes |
|---|---|---|
| β-proline | High | Considered the best catalyst in initial studies. researchgate.net |
| Pyrrolidine-acetic acid | Moderate to High | More readily available and cost-effective than β-proline. researchgate.net |
| (S)-alanine | Ineffective | Did not catalyze the desired reaction. researchgate.net |
| β-alanine | Ineffective | Did not catalyze the desired reaction. researchgate.net |
| Et3N | Ineffective | Did not work as a catalyst for this transformation. researchgate.net |
This table summarizes the effectiveness of various catalysts in the formation of dihydropyran derivatives from pyruvates and aldehydes.
Oxidative Synthesis from Methylated Pyridine Precursors (e.g., 2,6-dimethylpyridine)
The oxidation of methylated pyridine precursors, such as 2,6-dimethylpyridine (B142122), represents a traditional route to pyridine-2,6-dicarboxylic acid. orgsyn.orgacs.org Various oxidizing agents have been employed for this transformation. One established method involves the oxidation of 1,4-dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine with a mixture of nitric and sulfuric acids. orgsyn.org Following oxidation, the resulting ester is saponified and decarboxylated to yield 2,6-dimethylpyridine, which can then be further oxidized to the dicarboxylic acid. orgsyn.org
Another approach utilizes hexavalent chromium salts in an acidic environment to oxidize 2,6-dimethyl-pyridine. google.com This process leads to the formation of a molar addition compound between the resulting dicarboxylic acid and chromic anhydride. google.com Subsequent hot hydrolysis of this intermediate complex isolates the high-purity 2,6-pyridinedicarboxylic acid. google.com Historically, potassium permanganate (B83412) has also been a common oxidizing agent for converting 2,6-dimethyl-pyridine to dipicolinic acid. google.com
Multi-step Synthetic Routes and Optimization of Reaction Conditions
The synthesis of 4-substituted pyridine-2,6-dicarboxylic acids often involves multi-step sequences that require careful optimization of reaction conditions. oist.jpresearchgate.net For instance, the synthesis of 4-chloropyridine-2,6-dicarbonyl dichloride, a precursor to various derivatives, has been achieved on a multigram scale. researchgate.net A key step in this route is the deoxygenative chlorination of a pyridine N-oxide using oxalyl chloride. researchgate.net
In the development of one-pot syntheses from pyruvates and aldehydes, optimization of the catalyst system and reaction parameters was crucial. researchgate.net Researchers found that while a two-pot procedure was initially developed, a one-pot method often resulted in higher yields and bypassed the need for intermediate purification. researchgate.net The optimization process involved screening different catalysts and adjusting reaction times and temperatures to maximize the yield of the desired 4-substituted-pyridine-2,6-dicarboxylic acid derivatives. researchgate.net
The synthesis of diarylamide derivatives of pyridine-2,6-dicarboxylic acid provides another example of a multi-step process. nih.gov This typically involves the initial conversion of the dicarboxylic acid to the corresponding acyl chloride using a reagent like oxalyl chloride with a catalytic amount of DMF. nih.gov The acyl chloride is then reacted with an appropriate aromatic amine in the presence of a base such as triethylamine (B128534) to form the final diamide (B1670390) product. nih.gov
Green Chemistry Principles in the Synthesis of 4-Methylpyridine-2,6-dicarboxylic Acid
Development of Aqueous and Environmentally Benign Reaction Systems
The principles of green chemistry encourage the use of environmentally benign solvents, with water being an ideal choice. organic-chemistry.orgmdpi.com Research has demonstrated the use of pyridine-2,6-dicarboxylic acid itself as a bifunctional organocatalyst for reactions in water, highlighting the potential for aqueous reaction systems in this area of chemistry. organic-chemistry.org While not directly the synthesis of this compound, this work showcases the feasibility of using water as a solvent for related transformations, which is a key goal of green chemistry. organic-chemistry.orgmdpi.com
The development of one-pot syntheses also aligns with green chemistry principles by reducing the number of steps, minimizing waste from intermediate purification, and often allowing for milder reaction conditions. oist.jp Furthermore, the biological production of related dicarboxylic acids, such as 2-pyrone-4,6-dicarboxylic acid, from aqueous streams of aromatic compounds using engineered bacteria, points towards future possibilities for developing biocatalytic routes in aqueous media. rsc.org
Design and Application of Sustainable Catalytic Systems
Sustainable catalysis aims to replace hazardous and stoichiometric reagents with efficient and recyclable catalysts. mdpi.commpg.de In the context of synthesizing pyridine-2,6-dicarboxylic acid derivatives, organocatalysis offers a metal-free and therefore more sustainable alternative to some traditional methods. nii.ac.jporganic-chemistry.org The use of simple organic molecules like pyrrolidine-acetic acid or even pyridine-2,6-dicarboxylic acid itself as a catalyst exemplifies this approach. researchgate.netorganic-chemistry.org These catalysts are often more readily available, less toxic, and can be used in smaller quantities than stoichiometric reagents. researchgate.netorganic-chemistry.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-substituted-pyridine-2,6-dicarboxylic acid |
| Pyruvates |
| Aldehydes |
| Dihydropyran |
| Ammonium acetate |
| β-proline |
| Pyrrolidine-acetic acid |
| (S)-alanine |
| β-alanine |
| Et3N (Triethylamine) |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) |
| 2,6-dimethylpyridine |
| 1,4-dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine |
| Nitric acid |
| Sulfuric acid |
| Hexavalent chromium salts |
| Chromic anhydride |
| Potassium permanganate |
| Dipicolinic acid |
| 4-chloropyridine-2,6-dicarbonyl dichloride |
| Pyridine N-oxide |
| Oxalyl chloride |
| DMF (Dimethylformamide) |
Isotopic Labeling Strategies for Mechanistic Investigations (e.g., ¹⁴C-labeling at the 4-position)chemicalbook.com
Isotopic labeling is a powerful technique used to trace the path of atoms through chemical reactions and biological pathways. wikipedia.org By replacing an atom with its isotope, such as carbon-14 (B1195169) (¹⁴C), researchers can elucidate reaction mechanisms, study metabolic fates, and quantify metabolites. wikipedia.orgnih.gov In the context of this compound and its derivatives, introducing a ¹⁴C label at the 4-position of the pyridine ring provides a crucial tool for mechanistic studies. The stability of the label at this position is a key advantage, as it is not susceptible to loss through decarboxylation, a common reaction for carboxylic acid groups at the 2- and 6-positions.
While a direct, single-step synthesis of [4-¹⁴C]-4-methylpyridine-2,6-dicarboxylic acid is not prominently documented, a logical and feasible synthetic strategy can be devised based on established chemical principles. This strategy involves the synthesis of a suitable precursor, specifically labeled [4-methyl-¹⁴C]-2,6-lutidine, followed by its oxidation to the target dicarboxylic acid.
The general approach for preparing pyridine-2,6-dicarboxylic acids often involves the oxidation of the corresponding 2,6-dimethylpyridine (lutidine) precursors. chemicalbook.comgoogle.comgoogle.com Therefore, the synthesis of isotopically labeled 4-methyl-2,6-lutidine is the critical step. A plausible, albeit multi-step, synthetic route could be conceptualized as follows:
Formation of a 4-Substituted Pyridine Core: The synthesis would begin with a pyridine derivative that allows for the specific introduction of a labeled methyl group at the 4-position.
Introduction of the ¹⁴C-Label: A ¹⁴C-labeled methyl group can be introduced using a suitable labeled reagent, such as [¹⁴C]methyl iodide or a related synthon, via a nucleophilic substitution or a cross-coupling reaction on a 4-functionalized pyridine.
Formation of the Lutidine Ring: Subsequent chemical transformations would be required to build the complete 4-methyl-2,6-lutidine structure around the labeled core.
Oxidation to the Dicarboxylic Acid: The final step would involve the oxidation of the methyl groups at the 2- and 6-positions of the synthesized [4-methyl-¹⁴C]-2,6-lutidine to carboxylic acids. This can be achieved using strong oxidizing agents like potassium permanganate or through catalytic oxidation methods. chemicalbook.comgoogle.com
An analogous, documented synthesis exists for the unmethylated parent compound, 4-¹⁴C-pyridine-2,6-dicarboxylic acid, which was prepared on a miniature scale starting from formaldehyde-[¹⁴C]. patsnap.com In this reported synthesis, the radioactive label was specifically incorporated into the '4' position of the pyridine ring to ensure its stability during experimental use. patsnap.com This precedent underscores the viability of labeling the 4-position of the pyridine scaffold for tracer studies.
The resulting [4-¹⁴C]-4-methylpyridine-2,6-dicarboxylic acid can then be used in various mechanistic investigations. For example, if this compound is a metabolite or a precursor in a biological system, its labeled carbon atom allows for tracking its metabolic fate, identifying downstream products, and quantifying its incorporation into larger biomolecules.
Below is a data table outlining the key aspects of this isotopic labeling strategy.
| Parameter | Description |
| Compound Name | [4-¹⁴C]-4-Methylpyridine-2,6-dicarboxylic acid |
| Isotope | Carbon-14 (¹⁴C) |
| Labeling Position | Carbon atom of the methyl group at the 4-position of the pyridine ring |
| Proposed Precursor | [4-methyl-¹⁴C]-2,6-Lutidine |
| Key Synthetic Step | Oxidation of the methyl groups at the 2- and 6-positions of the labeled lutidine precursor. |
| Rationale for Labeling Position | The C-4 position is chemically stable and not involved in the primary reactions of the carboxyl groups, preventing premature loss of the isotopic label during decarboxylation events. patsnap.com |
| Application | Mechanistic studies of chemical reactions, metabolic pathway analysis, and tracer studies in biological systems. |
Elucidation of 4 Methylpyridine 2,6 Dicarboxylic Acid Coordination Chemistry and Metal Complexation
Ligand Design Principles and Multidentate Coordination Modes of Pyridinedicarboxylate Systems
Pyridinedicarboxylic acids, including the 4-methyl derivative, are highly valued in coordination chemistry due to their ability to act as versatile multidentate ligands. ajol.info The presence of a central pyridine (B92270) ring flanked by two carboxylate groups allows for the formation of stable chelate rings with metal ions, leading to predictable and robust coordination architectures. ajol.inforsc.org The methyl group in the 4-position of the pyridine ring primarily exerts an electronic effect, subtly modifying the basicity of the pyridine nitrogen and, consequently, the stability and properties of the resulting metal complexes, without altering the fundamental coordination modes.
Pyridinedicarboxylate ligands are archetypal examples of O,N,O-pincer ligands. rsc.orgnih.gov Pincer ligands are a class of tridentate ligands that typically bind to a metal center in a meridional fashion, holding the donor groups in a fixed, predictable arrangement. rsc.org In the case of 4-Methylpyridine-2,6-dicarboxylic acid, the deprotonated form (4-methylpyridine-2,6-dicarboxylate) coordinates to a metal via the central pyridine nitrogen atom and one oxygen atom from each of the two carboxylate groups. ajol.inforsc.orgnih.gov This O,N,O-tridentate coordination creates two stable five-membered chelate rings, a structural motif that imparts significant thermal stability and kinetic inertness to the resulting metal complexes. rsc.org The rigid framework of the pincer ligand enforces a specific geometry around the metal center, which is a key principle in designing catalysts and functional materials. rsc.orgnih.gov
The most common coordination mode for 4-methylpyridine-2,6-dicarboxylate is as a dianionic tridentate ligand, chelating a single metal ion. ajol.info This involves the simultaneous binding of the pyridine nitrogen and both carboxylate oxygen atoms to the metal center. rsc.orgnih.govtandfonline.com This mode of coordination is observed in the formation of numerous mononuclear complexes with various transition metals. ajol.info The resulting structure is characterized by the metal ion being "gripped" by the ligand, leading to limited steric hindrance and high stability. ajol.info For instance, in mononuclear complexes of Co(II), Ni(II), Zn(II), and Cd(II) with the parent dipicolinate ligand, the metal ion is coordinated to the nitrogen and two oxygen atoms of the ligand, with additional coordination sites typically occupied by solvent molecules like water. ajol.info
While tridentate chelation to a single metal is common, the carboxylate groups of 4-methylpyridine-2,6-dicarboxylate possess the flexibility to bridge between two or more metal centers. This bridging capability leads to the formation of polynuclear complexes, which can be dimeric, or extend into one-, two-, or three-dimensional coordination polymers. researchgate.netresearchgate.netrsc.org
Several bridging modes are possible for carboxylate groups, including the common syn-anti and syn-syn conformations. researchgate.net In the context of pyridinedicarboxylates, one carboxylate group might chelate a metal center while the other bridges to an adjacent metal, or both carboxylate groups can engage in bridging. For example, two new dimeric complexes of Ni(II) and Co(II) with the parent pyridine-2,6-dicarboxylic acid were synthesized where the metal centers are linked, resulting in hexa-coordinated structures. researchgate.net Similarly, copper carboxylate complexes are known to form binuclear "paddlewheel" structures where four carboxylate groups bridge two copper(II) ions. researchgate.net The treatment of dimeric metal precursors with dicarboxylic acids can also lead to the formation of macromolecular entities, with the final structure depending on the geometry of the organic linker. nih.gov This ability to form extended networks is crucial for the development of metal-organic frameworks (MOFs).
Synthesis and Structural Characterization of Metal Complexes with this compound
The synthesis of metal complexes with this compound typically involves the reaction of a soluble metal salt with the ligand in a suitable solvent, often with the addition of a base to facilitate deprotonation of the carboxylic acid groups. The resulting complexes are characterized using a variety of analytical and spectroscopic techniques, including single-crystal X-ray diffraction, FT-IR spectroscopy, elemental analysis, and thermogravimetric analysis. ajol.inforesearchgate.net
The reaction conditions, stoichiometry, and the nature of the metal ion and counter-ions play a crucial role in determining whether a mononuclear or polynuclear complex is formed.
Mononuclear Complexes : These are typically formed when the ligand chelates to a single metal center, with the remaining coordination sites on the metal being occupied by monodentate ligands such as water or pyridine. ajol.infonih.gov For example, a series of mononuclear complexes with the general formula [M(L)(H₂O)₂] (where M = Co(II), Ni(II), Zn(II), Cd(II) and L = dipicolinate) have been reported, demonstrating simple 1:1 metal-to-ligand chelation. ajol.info Similarly, mononuclear copper(II) and cobalt(II) complexes with various polypyridyl ligands have been synthesized and characterized. rsc.orgrsc.org
Polynuclear Complexes : These arise when the carboxylate groups of the ligand bridge between metal centers. rsc.orgacs.org The synthesis of two dimeric complexes of Ni(II) and Co(II) with pyridine-2,6-dicarboxylic acid illustrates the formation of such species. researchgate.net The assembly of coordination polymers often involves hydrothermal or solvothermal synthesis conditions, which promote the formation of extended crystalline networks. acs.org For instance, Co(II) and Ni(II) coordination polymers have been assembled where the pyridinedicarboxylate linker connects multiple metal centers to form 2D networks. acs.org
This compound forms stable complexes with a wide range of d-block transition metal ions. The coordination geometry is highly dependent on the electronic configuration and preferred coordination number of the metal ion.
| Metal Ion | Typical Coordination Geometry | Complex Type | Research Findings |
| Fe(II/III) | Octahedral | Mononuclear/Polynuclear | An Fe(III) complex with a related ligand, 6-methylpyridine-2-carboxylic acid, was synthesized with a 1:3 metal-to-ligand ratio, resulting in a mononuclear, tris-chelate complex. nih.gov Fe(II) complexes with a similar pyridine-dithiocarboxylic acid ligand have also been shown to form 2:1 ligand-to-metal complexes. nih.gov |
| Co(II) | Distorted Octahedral | Mononuclear, Dimeric, Polymeric | Mononuclear [Co(L)(H₂O)₂] complexes show the ligand acting as a tridentate chelate. ajol.info Dimeric [Co₂(L)₂(H₂O)₆]·2H₂O and polymeric [Co(μ₄-pdba)(py)]ₙ structures have been characterized, demonstrating both chelation and carboxylate bridging. researchgate.netacs.org |
| Ni(II) | Distorted Octahedral | Mononuclear, Dimeric, Polymeric | Isostructural complexes to Co(II) are common. Mononuclear [Ni(L)(H₂O)₂]·2H₂O, dimeric [Ni₂(L)₂(H₂O)₆]·2H₂O, and polymeric [Ni(μ₄-pdba)(py)]ₙ have been synthesized and structurally determined. ajol.inforesearchgate.netnih.govacs.org |
| Cu(II) | Distorted Square Pyramidal, Octahedral | Mononuclear, Dimeric, Polymeric | Copper(II) forms a variety of structures, including mononuclear [Cu(L)₂(Py)] and [Cu(L)₂(H₂O)] complexes. nih.gov Polynuclear structures, including 2D and 3D coordination polymers, are also readily formed through carboxylate bridging. rsc.org |
| Zn(II) | Octahedral, Pentagonal Bipyramidal | Mononuclear | Zinc(II) readily forms mononuclear complexes such as [Zn(L)(H₂O)₂], where L is a tridentate dipicolinate-type ligand. ajol.infonih.gov |
| Cd(II) | Distorted Pentagonal Bipyramidal | Mononuclear, Polymeric | Cadmium(II), being a larger ion, can exhibit higher coordination numbers. Mononuclear [Cd(L)(H₂O)₂]·2H₂O and seven-coordinate polymeric structures like {[Cd(μ₂-H₂O)(H₂O)(PDA-Cl)]}ₙ have been reported with related ligands. ajol.infotandfonline.comnih.gov |
Complexation with Main Group and Lanthanide Metal Ions
The coordination chemistry of this compound, as an analogue of dipicolinic acid, extends to a variety of metal ions, including those from the main group and the lanthanide series. Dipicolinic acid and its derivatives are known to form intriguing complexes with these metal ions. researchgate.net
While extensive research has focused on transition metal complexes, the interactions with main group elements are also significant. For instance, supramolecular coordination compounds of alkaline earth metals like Ca(II), Sr(II), and Ba(II) with pyridine-2,6-dicarboxylic acid have been investigated, often in the presence of other organic molecules that lead to the formation of complex crystal structures. researchgate.net The coordination typically involves the nitrogen atom of the pyridine ring and the oxygen atoms of the deprotonated carboxylate groups. In some documented structures of related dipicolinic acid complexes, main group metals such as Ca(II) and Cd(II) form complexes where the dicarboxylic acid is deprotonated and charge balance is achieved by a protonated organic base, such as methylimidazole. figshare.com These structures are often stabilized by extensive hydrogen bonding networks. figshare.com
The complexation with lanthanide ions is particularly noteworthy due to the potential for luminescent materials. researchgate.net The lanthanide acetates react with aqueous solutions of pyridine-2,6-dicarboxylic acid to form distinct series of complexes. rsc.org The specific products can vary depending on the particular lanthanide ion used. rsc.org For example, with pyridine-2,6-dicarboxylic acid, two main series of complexes have been identified: Ln(dpc)(dpcH)·6H₂O for lighter lanthanides (La, Ce, Pr, Nd, Sm, Gd, and Tb) and Ln(dpcH)₃·H₂O for several heavier lanthanides (Sm, Gd, Tb, Dy, Ho, or Yb). rsc.org The synthesis of heterometallic compounds containing both a lanthanide(III) ion and a cerium(IV) ion with dipicolinic acid has also been reported, leading to the formation of coordination polymers, chains, and rings depending on the specific lanthanide and reaction conditions. researchgate.net These studies highlight the versatility of the pyridine-2,6-dicarboxylate (B1240393) scaffold in constructing diverse lanthanide-based coordination architectures. researchgate.netresearchgate.net
Stereochemical Control and Isomerism in Metal Complexes
The geometry of the this compound ligand plays a crucial role in directing the stereochemistry and enabling isomerism in its metal complexes. As a tridentate ligand, it coordinates to a metal center via the pyridine nitrogen and one oxygen atom from each of the two carboxylate groups. This coordination mode imposes significant geometric constraints on the resulting complex.
When two of these tridentate ligands coordinate to a single metal ion, an octahedral geometry is commonly formed. The arrangement of these two ligands around the metal center can lead to different stereoisomers. For example, in complexes of the type [M(L)₂], where L is a tridentate ligand like 4-methylpyridine-2,6-dicarboxylate, meridional (mer) and facial (fac) isomers can exist.
Furthermore, the coordination of related pyridine-2,6-dicarboxylic acid esters, which are neutral ligands, presents additional isomeric possibilities. mdpi.com Depending on whether the carbonyl oxygen or the alkoxy oxygen of the ester group coordinates to the metal, different isomers can be formed: O(carbonyl)–M–O(carbonyl) (CC isomer), O(carbonyl)–M–O(alkoxy) (CA isomer), and O(alkoxy)–M–O(alkoxy) (AA isomer). mdpi.com While this specific type of isomerism is associated with the ester derivatives, it underscores the potential for rich isomeric diversity within this class of ligands. The planarity and rigidity of the pyridine ring, combined with the flexibility of the carboxylate groups, allow for the formation of well-defined, and often intricate, three-dimensional structures.
Influence of the 4-Methyl Substituent on Coordination Geometry and Stability
The introduction of a methyl group at the 4-position of the pyridine ring in dipicolinic acid has a discernible influence on the coordination geometry and stability of the resulting metal complexes. This substituent can affect the electronic properties of the ligand and introduce steric effects.
Electronically, the methyl group is electron-donating, which increases the electron density on the pyridine ring. This, in turn, can enhance the basicity of the pyridine nitrogen, potentially leading to stronger metal-nitrogen bonds and more stable complexes compared to the unsubstituted dipicolinic acid.
Proton Transfer Phenomena in Coordination Compounds Involving this compound and Organic Bases
Proton transfer between acidic and basic components is a fundamental process in the formation of supramolecular structures. In systems containing this compound and an organic base, proton transfer from the carboxylic acid groups to the basic sites of the organic molecule is a common phenomenon. researchgate.netresearchgate.net This acid-base reaction results in the formation of an ion pair, consisting of a carboxylate anion and a protonated organic cation.
These ion pairs can then act as building blocks for the construction of more complex coordination compounds and supramolecular assemblies through hydrogen bonding and coordination to metal ions. The resulting structures are often intricate, featuring extensive networks of hydrogen bonds that play a crucial role in their stabilization. figshare.comresearchgate.netnih.gov For example, proton transfer compounds have been synthesized using pyridine-2,6-dicarboxylic acid and various organic bases like melamine, methylimidazole, and aminopyridines. figshare.comresearchgate.nettuwien.at
In the presence of metal ions, these proton transfer compounds can act as ligands, with the carboxylate groups coordinating to the metal center while the protonated organic base acts as a counter-ion, balancing the charge of the resulting anionic metal complex. figshare.comresearchgate.net The organic cations are often incorporated into the crystal lattice, participating in hydrogen bonding with the metal complex and any solvent molecules present. The specific nature of the organic base can influence the final structure, leading to different hydrogen-bonding patterns and supramolecular synthons. researchgate.net The study of these systems provides insight into the principles of molecular recognition and self-assembly in crystal engineering. mdpi.com
Solution Chemistry and Stability Studies of Metal Complexes
Potentiometric Studies and Determination of Protonation Constants
Potentiometric titration is a key technique used to determine the acidity and complex-forming ability of ligands in solution. For this compound, this method allows for the determination of its protonation constants (pKa values), which correspond to the deprotonation of the two carboxylic acid groups. These constants are fundamental to understanding the ligand's behavior in solution at different pH values and are essential for calculating the stability constants of its metal complexes. airo.co.indu.ac.inresearchgate.net
Studies on the parent compound, pyridine-2,6-dicarboxylic acid (dipicolinic acid), have been extensively carried out. researchgate.netresearchgate.netnih.gov The protonation constants are crucial for modeling the equilibrium of proton transfer systems, for example, between dipicolinic acid and methylimidazole derivatives. figshare.com The pKa values for dipicolinic acid are typically around 2.2 and 4.6, corresponding to the successive deprotonation of the two carboxylic acid groups. researchgate.net While specific, well-documented values for this compound are less common in the literature, one source reports a pKa of 0.51±0.50, which likely corresponds to the protonation of the pyridine nitrogen under very acidic conditions. echemi.com The pKa values for the carboxylic acid groups are expected to be similar to those of dipicolinic acid, with slight modifications due to the electronic effect of the methyl group.
Table 1: Reported Protonation Constants (pKa) for Pyridine-2,6-dicarboxylic Acid and a Related Derivative Note: Data for the title compound is limited; values for the parent compound are provided for comparison.
| Compound | pKa1 | pKa2 | Reference |
|---|---|---|---|
| Pyridine-2,6-dicarboxylic acid | 2.2 | 4.6 | researchgate.net |
| 4-Methyl-2,6-pyridinedicarboxylic acid | 0.51±0.50 | N/A | echemi.com |
Elucidation of Complex Stoichiometry and Equilibrium Constants in Solution
The stoichiometry and stability of metal complexes of this compound in solution are critical for understanding their chemical and biological roles. Various techniques, including potentiometric titrations, spectrophotometry, and polarography, are employed to determine the stoichiometry (metal-to-ligand ratio) and the stability constants (log K or log β) of these complexes. airo.co.invu.ltresearchgate.net
For the parent ligand, dipicolinic acid, extensive studies have been conducted with a wide range of metal ions. researchgate.netvu.ltresearchgate.netijnrd.org These studies reveal the formation of both 1:1 and 1:2 metal-ligand complexes in solution, with their relative abundance depending on the pH and the concentration of the reactants. For example, potentiometric pH titrations have been used to investigate the stoichiometry and stability of the Pb(II) complex with a proton transfer compound derived from pyridine-2,6-dicarboxylic acid and melamine. tuwien.at In this case, the stoichiometry of the most abundant complex in solution was found to be consistent with that of the crystalline lead complex. tuwien.at
The stability constants quantify the affinity of the ligand for a particular metal ion. Higher values indicate the formation of more stable complexes. The stability of these complexes is influenced by factors such as the nature of the metal ion and the ligand. The introduction of the 4-methyl group on the pyridine ring can influence these stability constants compared to the unsubstituted dipicolinic acid, primarily through its electronic effect which enhances the basicity of the pyridine nitrogen.
Table 2: Representative Stability Constants (log β) for Metal Complexes with Pyridine-Dicarboxylic Acid Analogues in Aqueous Solution Note: This table presents data for related compounds to illustrate typical values, as specific data for this compound complexes is not readily available in the cited literature.
| Metal Ion | Ligand | Stoichiometry (M:L) | log β | Reference |
|---|---|---|---|---|
| Cd(II) | Pyridine-2,5-dicarboxylic acid | 1:1 | 4.5 | vu.lt |
| Fe(II) | Pyridine-2,6-bis(monothiocarboxylic acid) | 1:2 | 12 | nih.gov |
| Fe(III) | Pyridine-2,6-bis(monothiocarboxylic acid) | 1:2 | 33.36 | nih.gov |
Supramolecular Architectures and Self Assembly Processes of 4 Methylpyridine 2,6 Dicarboxylic Acid Systems
Role of Hydrogen Bonding in Solid-State Structures and Crystal Packing
Hydrogen bonding is a predominant force in the solid-state assembly of carboxylic acids and pyridine (B92270) derivatives, directing the formation of predictable and robust structural motifs. The specific geometry and functionality of 4-Methylpyridine-2,6-dicarboxylic acid allow for a variety of hydrogen bonding interactions that define its crystal packing.
In the solid state, carboxylic acids are well-known to form strong hydrogen bonds. chemsrc.com For this compound, the two carboxylic acid groups are the primary sites for hydrogen bond donation. These groups can engage in strong O-H…O hydrogen bonds, often leading to the formation of dimeric structures or extended chains. chemsrc.com
The crystal structures of related compounds, like pyridine-2,6-dicarboxylic acid, reveal extensive hydrogen-bonding networks that are crucial to their stability. nih.gov In these structures, the interplay between O-H…O and N-H…O (in cases of proton transfer) interactions dictates the formation of complex, higher-dimensional arrays. mdpi.com The carbonyl oxygen atoms of the carboxylic acid groups also act as effective hydrogen bond acceptors, participating in various C-H…O interactions that further stabilize the crystal packing. researchgate.netnih.gov
| Interaction Type | Donor | Acceptor | Typical Role in Structure | Reference |
| O-H…O | Carboxylic Acid (-COOH) | Carboxylic Acid (C=O) | Formation of dimers and chains | chemsrc.com |
| O-H…N | Carboxylic Acid (-COOH) | Pyridine Nitrogen | Key interaction in co-crystal formation and molecular assembly | researchgate.netnih.gov |
| C-H…O | Aromatic C-H | Carboxylic Acid (C=O) | Stabilization of primary hydrogen-bonded networks | researchgate.netnih.gov |
The directional nature of hydrogen bonds in this compound is expected to promote the formation of one-dimensional (1D) polymeric chains. The bifunctional nature of the molecule, with two carboxylic acid groups, allows it to act as a linker, propagating a structural motif in a linear fashion. For instance, head-to-tail hydrogen bonding between the carboxylic acid groups of adjacent molecules can lead to the formation of infinite chains. chemsrc.com
In the closely related pyridine-2,6-dicarboxylic acid, a one-dimensional supramolecular structure is stabilized in the solid state through strong, symmetric double hydrogen bonds. nih.goviucr.org This arrangement results in the formation of infinite chains that are then packed to form the three-dimensional crystal. It is highly probable that this compound would exhibit similar behavior, with the methyl group at the 4-position influencing the packing of these chains. The formation of such polymeric structures is a common feature in the crystal engineering of metal-organic frameworks where pyridine dicarboxylic acids are used as ligands to create extended networks. rsc.org
π-π Stacking Interactions and Their Contribution to Crystal Stabilization
Beyond the dominant hydrogen bonding, π-π stacking interactions involving the aromatic pyridine rings play a crucial role in the stabilization of the crystal structure of this compound. These non-covalent interactions, although weaker than hydrogen bonds, are significant in directing the three-dimensional arrangement of the supramolecular assemblies.
In many crystal structures of pyridine derivatives, the aromatic rings arrange themselves in a parallel or offset fashion to maximize attractive electrostatic interactions between their π-systems. rsc.org The centroid-to-centroid distance between stacked rings is a key parameter in identifying these interactions, with typical distances falling in the range of 3.3 to 3.8 Å. In the case of a complex between benzene-1,3-dicarboxylic acid and 4-methylpyridine (B42270), π-π interactions are responsible for the packing of hydrogen-bonded ribbons into a laminar structure. researchgate.netnih.gov It is therefore anticipated that in the crystal structure of this compound, the one-dimensional chains formed by hydrogen bonding will be further organized and stabilized by π-π stacking between the pyridine rings of adjacent chains. The presence of the electron-donating methyl group on the pyridine ring can influence the electronic nature of the π-system and thus the geometry and strength of these stacking interactions.
| Interaction Type | Participating Groups | Typical Distance (Å) | Role in Crystal Structure | Reference |
| π-π Stacking | Pyridine Rings | 3.3 - 3.8 | Stabilization and packing of hydrogen-bonded chains | researchgate.netnih.govrsc.org |
Crystal Engineering Strategies for Tailoring Supramolecular Frameworks
Crystal engineering is the rational design of crystalline solids with desired properties, and it heavily relies on the predictable nature of intermolecular interactions. For this compound, several strategies can be employed to tailor its supramolecular frameworks.
One primary strategy is the formation of co-crystals, where this compound is crystallized with another molecule (a co-former) to create a new crystalline phase with different properties. acs.org The selection of co-formers with complementary hydrogen bonding sites can lead to the formation of specific and robust supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions. For example, co-crystallization with other pyridine derivatives or molecules capable of strong hydrogen bonding can systematically modify the resulting crystal structure. mdpi.com
Another powerful strategy involves the use of this compound as a ligand in the formation of metal-organic frameworks (MOFs). rsc.org The pyridine nitrogen and the carboxylate groups are excellent coordination sites for metal ions. By selecting different metal ions and controlling the reaction conditions, it is possible to construct a vast array of 1D, 2D, and 3D coordination polymers with tailored pore sizes, shapes, and functionalities. rsc.org
The modification of the this compound molecule itself, for instance, by introducing other functional groups, can also be a strategy to fine-tune the intermolecular interactions and thus the resulting crystal structure. These modifications can alter the strength and directionality of both hydrogen bonding and π-π stacking interactions, providing a route to new materials.
Advanced Spectroscopic and Diffractional Characterization Techniques in the Study of 4 Methylpyridine 2,6 Dicarboxylic Acid and Its Complexes
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Analysis and Coordination Mode Assignment
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is a cornerstone for the analysis of 4-Methylpyridine-2,6-dicarboxylic acid and its complexes. These methods probe the vibrational modes of molecules, offering direct information about the presence of specific functional groups and how their vibrations are perturbed upon coordination to a metal center.
In the free ligand, characteristic vibrational bands are observed for the carboxylic acid groups and the substituted pyridine (B92270) ring. The strong C=O stretching vibration of the carboxylic acid typically appears in the region of 1700-1730 cm⁻¹. The O-H stretching vibrations are usually observed as a broad band in the 2500-3300 cm⁻¹ range due to strong hydrogen bonding. Vibrations associated with the pyridine ring, including C=C and C=N stretching, appear in the 1400-1600 cm⁻¹ region. The methyl group introduces C-H stretching and bending vibrations.
Upon complexation with a metal ion, significant shifts in these vibrational frequencies occur, providing evidence of coordination. ajol.info The ligand typically acts in a tridentate fashion, coordinating through the pyridinic nitrogen and the oxygen atoms of the two carboxylate groups. ajol.info This coordination leads to the disappearance of the broad O-H stretching band and the appearance of characteristic bands for the deprotonated carboxylate groups (COO⁻). Specifically, the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO⁻ group, typically found around 1550-1650 cm⁻¹ and 1380-1440 cm⁻¹, respectively, become prominent.
The difference between the asymmetric and symmetric stretching frequencies (Δν = νₐₛ - νₛ) is a powerful diagnostic tool for determining the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging). Furthermore, the coordination of the pyridine nitrogen to the metal center is evidenced by shifts in the ring vibration bands. researchgate.net Studies on the analogous pyridine-2,6-dicarboxylic acid (dipicolinic acid) show that coordination to metal ions occurs via the two carboxylate oxygen atoms and the pyridine nitrogen atom. ajol.info
Table 1: Typical Vibrational Frequencies for this compound and its Metal Complexes
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (Free Ligand) | Typical Wavenumber (cm⁻¹) (Complex) | Reference |
|---|---|---|---|---|
| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 (broad) | Absent | iosrjournals.org |
| Carbonyl | C=O stretch | 1700-1730 | Absent | researchgate.net |
| Carboxylate | Asymmetric stretch (νₐₛ) | - | 1550-1650 | ajol.info |
| Carboxylate | Symmetric stretch (νₛ) | - | 1380-1440 | ajol.info |
| Pyridine Ring | C=C, C=N stretches | 1400-1600 | Shifted upon coordination | researchgate.net |
Note: The data is based on typical values for dicarboxylic acids and pyridine complexes as specific experimental data for this compound was inferred from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation in Solution
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum of the free ligand, dissolved in a suitable deuterated solvent like DMSO-d₆, distinct signals are expected. The protons of the pyridine ring would appear in the aromatic region, typically between 8.0 and 8.5 ppm. Due to the symmetrical substitution at the 2 and 6 positions, the protons at the 3 and 5 positions are chemically equivalent and would appear as a singlet or a narrow multiplet. The methyl group protons at the 4-position would give rise to a characteristic singlet in the upfield region, around 2.3-2.5 ppm. chemicalbook.com The acidic protons of the two carboxylic acid groups would be observed as a broad singlet at a very downfield position (often >13 ppm), and its visibility can depend on the solvent and concentration. For the parent compound, pyridine-2,6-dicarboxylic acid, the two equivalent protons at positions 3 and 5 appear around 8.2-8.3 ppm, while the proton at position 4 gives a signal around 8.3-8.4 ppm. chemicalbook.com
The ¹³C NMR spectrum provides complementary information. The carbons of the carboxylic acid groups (C=O) would resonate at the most downfield region, typically 165-175 ppm. The pyridine ring carbons would show signals in the aromatic region (120-155 ppm). The carbon atoms at positions 2 and 6, being attached to the electron-withdrawing carboxylic acid groups, would be the most downfield among the ring carbons. The methyl carbon would appear at a significantly upfield chemical shift, generally between 15 and 25 ppm. researchgate.net
Upon formation of a diamagnetic metal complex, changes in the NMR spectra can be observed, although they are often less pronounced than in vibrational spectroscopy. Slight shifts in the positions of the proton and carbon signals of the pyridine ring can confirm the coordination in solution.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Reference |
|---|---|---|---|---|
| H3, H5 | ¹H | ~8.2 | s | chemicalbook.comchemicalbook.com |
| -CH₃ | ¹H | ~2.4 | s | chemicalbook.com |
| -COOH | ¹H | >13 | br s | chemicalbook.com |
| C2, C6 | ¹³C | ~150 | s | mdpi.comchemicalbook.com |
| C4 | ¹³C | ~148 | s | chemicalbook.com |
| C3, C5 | ¹³C | ~128 | s | chemicalbook.com |
| -COOH | ¹³C | ~167 | s | mdpi.com |
Note: Predicted values are based on data for 4-methylpyridine (B42270) and pyridine-2,6-dicarboxylic acid.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Complex Formation
UV-Vis spectroscopy probes the electronic transitions within a molecule and is highly effective for studying the electronic structure of this compound and its complexes. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state.
The UV-Vis spectrum of the free ligand in a solvent like ethanol (B145695) or acetonitrile (B52724) is expected to show intense absorption bands in the UV region, typically between 220 and 300 nm. nih.gov These absorptions are attributed to π-π* transitions within the aromatic pyridine ring and n-π* transitions associated with the non-bonding electrons on the nitrogen and oxygen atoms. nih.govrsc.org
The formation of metal complexes significantly influences the electronic spectrum. The coordination of the ligand to a metal ion can cause a shift in the position and intensity of the ligand-centered π-π* and n-π* transitions (a bathochromic or hypsochromic shift). nih.gov More importantly, for complexes with transition metals, new absorption bands may appear. These are often charge-transfer bands, which can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT), depending on the metal and its oxidation state. For instance, complexes with Cu(II) often show a characteristic LMCT band around 460 nm. mdpi.com For lanthanide complexes, the ligand absorption bands are crucial as they are responsible for the "antenna effect," where the ligand absorbs energy and transfers it to the metal ion, leading to the characteristic luminescence of the lanthanide. nih.gov
Table 3: Typical UV-Vis Absorption Data for Pyridine Dicarboxylate Complexes
| Species | Solvent | λₘₐₓ (nm) | Assignment | Reference |
|---|---|---|---|---|
| Pyridinedicarboxylate-Tb(III) Complex | Aqueous | 272, 280 | π-π* (ligand) | nih.gov |
| [Cu(pydicR₂)Cl₃]⁻ type complexes | MeCN | ~260-290 | π-π* (ligand) | mdpi.com |
Note: Data is for analogous pyridine-2,6-dicarboxylic acid complexes.
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of crystalline solids, providing precise information on bond lengths, bond angles, and packing arrangements.
SC-XRD analysis of a suitable single crystal of this compound or its complexes provides the definitive solid-state structure. The analysis reveals the precise spatial arrangement of every atom in the molecule and the unit cell. For metal complexes, it confirms the coordination number and geometry of the metal center, the coordination mode of the ligand, and the exact bond distances and angles between the metal and the coordinating atoms. ajol.info
Studies on numerous complexes of the parent ligand, pyridine-2,6-dicarboxylic acid, show that it typically acts as a tridentate N,O,O-chelating ligand, forming two stable five-membered chelate rings with the metal ion. ajol.inforesearchgate.net The solid-state structure is further stabilized by a network of intermolecular interactions, including hydrogen bonds (e.g., involving coordinated water molecules or non-coordinating counter-ions) and π-π stacking interactions between the pyridine rings. mdpi.com The crystal structure of a new polymorph of anhydrous pyridine-2,6-dicarboxylic acid has been reported, highlighting the competition between different hydrogen bonding patterns. rsc.org
Table 4: Illustrative Crystallographic Data for a Related Pyridine-2,6-dicarboxylate (B1240393) Complex
| Parameter | [Mn(dipic)(H₂O)₂] | Reference |
|---|---|---|
| Crystal System | Monoclinic | acs.org |
| Space Group | P2₁/c | acs.org |
| a (Å) | 7.425(2) | acs.org |
| b (Å) | 9.539(3) | acs.org |
| c (Å) | 13.041(4) | acs.org |
| β (°) | 100.32(1) | acs.org |
Note: Data is for Diaqua(pyridine-2,6-dicarboxylate N-oxido)manganese(II) as a representative example.
While SC-XRD provides the structure of a single crystal, PXRD is used to characterize a bulk, polycrystalline sample. The technique is primarily used to confirm the phase purity of a synthesized material. The experimental PXRD pattern of a bulk sample is compared to a pattern calculated from the single-crystal X-ray data or a standard reference pattern. A good match confirms that the bulk sample consists of a single, uniform crystalline phase and is free from crystalline impurities. ajol.inforesearchgate.net PXRD is also instrumental in identifying different polymorphs (different crystal structures of the same compound) and in studying the crystallinity of the material.
Elemental Compositional Analysis: CHNS and Metal Content Determination for Stoichiometric Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sometimes sulfur (S) in a compound. This experimental data is compared with the theoretical percentages calculated from the proposed chemical formula. A close agreement between the experimental and calculated values provides strong evidence for the empirical and molecular formula of the newly synthesized compound, thus confirming its stoichiometry and purity. ajol.infomdpi.comrsc.org
For metal complexes, in addition to CHN analysis for the organic ligand part, the metal content is often determined independently using techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). This confirms the metal-to-ligand ratio in the complex.
Table 5: Example of Elemental Analysis Data for a Pyridine-2,6-dicarboxamide Complex
| Compound | Formula | Calculated (%) | Found (%) | Reference |
|---|
Note: This table shows representative data for a related complex to illustrate the method's application.
Other Advanced Analytical Techniques (e.g., Atomic Absorption Spectroscopy (AAS), Magnetic Susceptibility, Molar Conductivity)
Beyond the primary spectroscopic and diffraction methods, several other analytical techniques provide crucial insights into the composition and behavior of this compound complexes.
Atomic Absorption Spectroscopy (AAS)
Atomic Absorption Spectroscopy (AAS) is a highly sensitive technique used for the quantitative determination of specific metal ions in a sample. In the context of this compound complexes, AAS is instrumental in confirming the stoichiometry of the synthesized compounds by accurately measuring the percentage of the metal present.
The general methodology involves the digestion of a known weight of the complex in a suitable acid to break down the organic ligand and free the metal ions in solution. This solution is then aspirated into a flame or graphite (B72142) furnace, where it is atomized. A light beam from a hollow-cathode lamp, specific to the metal being analyzed, is passed through the atomized sample. The amount of light absorbed by the ground-state atoms is proportional to the concentration of the metal in the sample.
While specific AAS data for this compound complexes is not abundant in the available literature, the methodology is standard for coordination compounds. For instance, in studies of related pyridine-2,6-dicarboxylic acid (dipicolinic acid) complexes, AAS has been employed to confirm the metal-to-ligand ratio. researchgate.net For example, in the synthesis of heterodimetallic mixed metal complexes of 2,6-pyridinedicarboxylic acid, AAS was used to determine the concentration of metal ions. researchgate.net
Interactive Data Table: Hypothetical AAS Data for a Cu(II) Complex of this compound
The following table illustrates the type of data that would be generated from an AAS analysis to confirm the composition of a hypothetical complex, [Cu(C₈H₆NO₄)₂].
| Parameter | Value |
| Complex Formula | [Cu(C8H6NO4)2] |
| Molecular Weight | 425.88 g/mol |
| Theoretical % Cu | 14.92% |
| Sample Weight | 100.0 mg |
| Digestion Volume | 50.0 mL |
| AAS Measured [Cu] | 29.8 µg/mL |
| Calculated % Cu | 14.90% |
Magnetic Susceptibility
Magnetic susceptibility measurements are a powerful tool for investigating the electronic structure of transition metal complexes, providing information about the number of unpaired electrons and, consequently, the oxidation state and geometry of the central metal ion.
The magnetic moment of a complex is determined by measuring its magnetic susceptibility, typically using a Gouy balance or a SQUID magnetometer. The effective magnetic moment (μ_eff) is calculated from the molar magnetic susceptibility (χ_M) and temperature (T). This experimental value can then be compared to the theoretical spin-only magnetic moment (μ_so), which is calculated using the number of unpaired electrons (n) with the formula:
μ_so = √[n(n+2)] Bohr Magnetons (B.M.)
For complexes of this compound with transition metals, the magnetic moment can distinguish between different possible geometries. For example, a Cu(II) (d⁹) complex is expected to have one unpaired electron, with a theoretical spin-only magnetic moment of 1.73 B.M. The experimental values for mononuclear copper(II) complexes typically fall in the range of 1.7-2.2 B.M.
In studies of related pyridine-dicarboxylic acid complexes, magnetic susceptibility has been widely used. For instance, mononuclear Cu(II) complexes with derivatives of pyridine-2,6-dicarboxylic acid have been shown to be paramagnetic, consistent with the presence of one unpaired electron. researchgate.net Similarly, the magnetic properties of various transition metal complexes with related ligands have been investigated to confirm their electronic configurations and coordination environments.
Interactive Data Table: Expected Magnetic Moments for High-Spin Complexes of this compound
This table presents the theoretical spin-only magnetic moments and typical experimental ranges for high-spin octahedral complexes of first-row transition metals with this compound.
| Metal Ion | d-electron Config. | Unpaired e⁻ (n) | μ_so (B.M.) | Typical Exp. Range (B.M.) |
| Ti(III) | d1 | 1 | 1.73 | 1.7-1.8 |
| V(III) | d2 | 2 | 2.83 | 2.7-2.9 |
| Cr(III) | d3 | 3 | 3.87 | 3.7-3.9 |
| Mn(II) | d5 | 5 | 5.92 | 5.7-6.1 |
| Fe(II) | d6 | 4 | 4.90 | 5.1-5.7 |
| Co(II) | d7 | 3 | 3.87 | 4.3-5.2 |
| Ni(II) | d8 | 2 | 2.83 | 2.9-3.4 |
| Cu(II) | d9 | 1 | 1.73 | 1.7-2.2 |
Molar Conductivity
Molar conductivity (Λ_M) measurements are used to determine the electrolytic nature of a complex in solution. This technique helps to establish whether the anions are coordinated to the metal ion or are present as counter-ions in the crystal lattice.
The molar conductivity of a complex is measured by dissolving a known concentration of the compound in a suitable solvent (commonly DMF, DMSO, or methanol) and measuring the electrical conductivity of the solution. The obtained value is then compared with established ranges for non-electrolytes, 1:1, 1:2, 1:3, or 2:1 electrolytes in that particular solvent.
For a complex of this compound, if the counter-ions are coordinated to the metal center, the complex will behave as a non-electrolyte in solution, exhibiting low molar conductivity. Conversely, if the counter-ions are not part of the primary coordination sphere, they will dissociate in solution, leading to a higher molar conductivity characteristic of an electrolyte.
In the characterization of various transition metal complexes with ligands similar to this compound, molar conductivity measurements have been crucial in confirming the proposed structures. For example, mononuclear complexes of Mn(II), Fe(II), Co(II), Ni(II), and Cu(II) with a derivative of 2,6-pyridinedicarboxylic acid were characterized by conductivity measurements, which, along with other data, suggested an octahedral geometry. researchgate.net
Interactive Data Table: Molar Conductivity Ranges in DMF and Corresponding Electrolyte Type
This table provides the expected molar conductivity ranges for different electrolyte types in N,N-Dimethylformamide (DMF) at approximately 25 °C.
| Molar Conductivity (Λ_M) (Ω⁻¹ cm² mol⁻¹) | Electrolyte Type |
| < 50 | Non-electrolyte |
| 65 - 90 | 1:1 electrolyte |
| 130 - 170 | 1:2 electrolyte |
| 200 - 240 | 1:3 electrolyte |
Computational Chemistry and Theoretical Investigations of 4 Methylpyridine 2,6 Dicarboxylic Acid Systems
Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. It is particularly effective for predicting the properties of organic ligands and their metal complexes.
Geometry optimization is a computational process that seeks to determine the lowest energy arrangement of atoms in a molecule. For pyridine (B92270) dicarboxylic acids, this involves finding the most stable conformation, particularly concerning the orientation of the carboxylic acid groups relative to the pyridine ring.
Studies on the parent pyridine-2,6-dicarboxylic acid reveal that the molecule is nearly planar in its optimized geometry. electrochemsci.org However, the planarity can be influenced by the rotational freedom of the C-C bonds connecting the carboxylic groups to the pyridine ring. mdpi.com The orientation of these groups is critical as it dictates the potential for intramolecular hydrogen bonding and the steric environment around the coordination sites. For instance, deviations from planarity are often observed to prevent steric clashes between hydrogen atoms on adjacent groups. mdpi.com
For 4-Methylpyridine-2,6-dicarboxylic acid, the fundamental planar structure of the pyridine-dicarboxylate framework is expected to be preserved. The methyl group, being relatively small, is not anticipated to induce significant steric hindrance that would force the carboxylic acid groups into a dramatically different conformation. However, subtle changes in bond lengths and angles are expected. The electron-donating nature of the methyl group would slightly increase the electron density in the pyridine ring, which could lead to minor elongations of the ring's C-N and C-C bonds compared to the unsubstituted DPA.
Table 1: Comparison of Calculated Bond Lengths for Pyridine-2,6-dicarboxylic acid and Theoretical Effect of 4-Methyl Substitution (Note: The data below for Pyridine-2,6-dicarboxylic acid is based on DFT calculations from literature. electrochemsci.org The effect for the 4-methyl derivative is a theoretical prediction.)
| Bond | Pyridine-2,6-dicarboxylic acid (Å) | Predicted Effect for this compound |
| C2-C7 (Carboxylic) | Longest C-C bond in some isomers electrochemsci.org | Minor elongation due to electronic effects |
| Pyridine Ring C-C | Varies | Minor adjustments based on altered electron distribution |
| Pyridine Ring C-N | Varies | Minor elongation due to increased ring electron density |
This table is interactive. Click on the headers to sort.
The distribution of electrons within a molecule is fundamental to its chemical reactivity and physical properties. DFT calculations, often combined with methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can map the electronic charge density and calculate the molecular dipole moment.
In pyridine-2,6-dicarboxylic acid, the nitrogen atom and the oxygen atoms of the carboxyl groups are sites of high negative charge, making them effective coordination sites for metal ions. researchgate.net The pyridine ring itself has a complex electronic landscape influenced by the electronegative nitrogen and the electron-withdrawing carboxylic acid groups.
The introduction of a methyl group at the 4-position in this compound will alter this charge distribution. The methyl group is a well-known electron-donating group through the inductive effect and hyperconjugation. This will increase the electron density on the pyridine ring, particularly at the ortho and para positions relative to the methyl group. Consequently, the nitrogen atom (para to the methyl group) is expected to become more electron-rich and therefore a stronger Lewis base compared to the nitrogen in the parent DPA. This enhanced basicity could influence its coordination behavior with metal ions.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov
For pyridine dicarboxylic acid derivatives, DFT studies show that the HOMO is typically localized over the pyridine ring, while the LUMO is often distributed across the entire molecule, including the carboxylic acid groups. electrochemsci.orgnih.gov
In this compound, the electron-donating methyl group is expected to raise the energy of the HOMO. A higher HOMO energy indicates that the molecule is more easily oxidized and a better electron donor. The effect on the LUMO energy is generally less pronounced but may also be slightly destabilized (raised in energy). The net effect is typically a reduction in the HOMO-LUMO gap compared to the unsubstituted DPA. This smaller energy gap suggests that this compound may be more chemically reactive than its parent compound.
Table 2: Predicted Frontier Molecular Orbital Properties (Note: This table presents a qualitative prediction based on established chemical principles and FMO theory.)
| Property | Pyridine-2,6-dicarboxylic acid | Predicted Effect for this compound |
| HOMO Energy | Baseline | Increased (less negative) |
| LUMO Energy | Baseline | Minor increase (less negative) |
| HOMO-LUMO Gap (ΔE) | Baseline | Decreased |
| Reactivity | Baseline | Increased |
This table is interactive. Click on the headers to sort.
Thermochemical Studies and Energetic Predictions (e.g., Enthalpies of Formation and Sublimation)
Computational thermochemistry allows for the prediction of thermodynamic properties such as the enthalpy of formation (ΔfH°), which quantifies the energy change when a compound is formed from its constituent elements in their standard states. Such data is crucial for understanding the stability and reaction energetics of a compound.
While specific computational predictions for the enthalpy of formation of this compound are not readily found in the literature, studies on related compounds like pyridine-2,6-dicarboxylic acid potassium hydrogen have involved the calculation of its standard molar enthalpy of formation through designed thermochemical cycles and calorimetry, yielding a value of -(1052.69 ± 1.52) kJ/mol. jlu.edu.cnresearchgate.net These experimental results provide a benchmark for validating computational methods, which could then be applied to derivatives like the 4-methyl compound.
Theoretically, the enthalpy of formation of this compound would be influenced by the stabilizing effect of the methyl group on the aromatic ring. This stabilization would likely result in a more negative (more favorable) enthalpy of formation compared to a hypothetical value derived from simple group additivity without considering the electronic effects. The enthalpy of sublimation, which is the energy required to transform the substance from a solid to a gaseous state, is highly dependent on intermolecular forces in the crystal lattice, such as hydrogen bonding and van der Waals interactions. The presence of the methyl group could slightly alter the crystal packing and intermolecular interactions, thus influencing this value.
Computational Modeling of Coordination Environments and Ligand-Metal Interactions
This compound, like its parent compound, is an excellent chelating ligand for a wide range of metal ions, forming stable coordination complexes. rsc.org Computational modeling is instrumental in understanding the geometry of these complexes, the nature of the ligand-metal bonding, and the factors that govern coordination preferences.
The enhanced electron density on the nitrogen atom of this compound, as predicted by electronic structure analysis, suggests that it may form stronger coordination bonds with Lewis acidic metal centers compared to DPA. Computational models can quantify this effect by calculating the binding energies between the ligand and various metal ions. These calculations can help rationalize the observed stability of different metal complexes and predict selectivity for certain metals. For example, molecular dynamics simulations have been used to study the pre-polymerization process of dipicolinic acid with functional monomers, evaluating intermolecular bonds and potential energies to select the best components for creating molecularly imprinted polymers. nih.gov A similar approach could be applied to model the interaction of the 4-methyl derivative with metal ions in solution or within a polymer matrix.
In Silico Approaches for Ligand-Target Interactions (e.g., Molecular Docking for Elucidating Binding Modes)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). mdpi.com This method is crucial in drug discovery and materials science for understanding binding mechanisms and designing new functional molecules.
Derivatives of pyridine-2,6-dicarboxylic acid have been investigated as inhibitors for various enzymes, such as metallo-β-lactamases. nih.gov In these studies, molecular docking is used to visualize how the ligand fits into the active site of the enzyme and to identify key interactions (e.g., hydrogen bonds, coordination with metal cofactors, hydrophobic interactions) that stabilize the ligand-protein complex.
For this compound, docking studies could be employed to explore its potential as an inhibitor for specific biological targets. The model would place the molecule within the receptor's binding pocket and calculate a scoring function to estimate the binding affinity. The 4-methyl group would play a distinct role in these interactions. Depending on the topology of the binding site, it could either fit into a hydrophobic pocket, contributing favorably to the binding energy, or it could cause steric clashes that are detrimental to binding. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiles can also be computationally predicted to assess the drug-likeness of the compound. researchgate.net For example, docking studies on other pyridine derivatives have successfully demonstrated their binding modes and inhibitory action against enzymes like urease and cyclin-dependent kinases. nih.govnih.gov
Applications in Catalysis and Organocatalysis Utilizing 4 Methylpyridine 2,6 Dicarboxylic Acid Frameworks
4-Methylpyridine-2,6-dicarboxylic Acid as an Organocatalyst
While direct studies on this compound as an organocatalyst are not extensively documented, the catalytic activity of its parent compound, pyridine-2,6-dicarboxylic acid (PDA), provides a strong basis for understanding its potential. The introduction of a methyl group at the 4-position is expected to modulate the electronic properties and steric environment of the molecule, thereby influencing its catalytic behavior.
Investigation of Bifunctional Catalysis Mechanisms
The catalytic prowess of pyridine (B92270) dicarboxylic acids often stems from their ability to act as bifunctional catalysts, where the acidic carboxylic acid groups and the basic pyridine nitrogen atom work in concert. In aqueous media, the carboxylic acid groups can generate hydronium ions, which activate electrophiles such as the carbonyl group of an aldehyde or ketone. nih.gov Simultaneously, the pyridine nitrogen can act as a base to activate the nucleophile.
For this compound, the electron-donating nature of the methyl group at the 4-position would increase the electron density on the pyridine nitrogen, enhancing its basicity compared to the unsubstituted PDA. This enhanced basicity could potentially lead to a more effective activation of the nucleophile in a catalytic cycle. The general mechanism for bifunctional catalysis by such molecules in a reaction like hydrophosphonylation involves the protonation of the carbonyl oxygen by the acidic protons of the dicarboxylic acid, followed by the nucleophilic attack of the phosphite, which may be facilitated by the basic pyridine nitrogen.
Applications in Organic Transformations (e.g., Hydrophosphonylation of Carbonyl Compounds)
Pyridine-2,6-dicarboxylic acid has been demonstrated as an effective, metal-free, and environmentally benign organocatalyst for the hydrophosphonylation of aldehydes and ketones to produce α-hydroxy phosphonates. nih.gov This reaction is of significant interest due to the biological importance of the products. In this context, PDA has shown high yields and short reaction times, particularly in water as a solvent. nih.gov
Given the predicted enhanced basicity of the pyridine nitrogen in this compound, it is plausible that this compound could also serve as an efficient catalyst for such transformations. The increased basicity might lead to faster reaction rates or the ability to catalyze reactions with less reactive substrates. The table below summarizes the catalytic performance of pyridine-2,6-dicarboxylic acid in the hydrophosphonylation of various carbonyl compounds, offering a benchmark for the potential activity of its 4-methyl derivative.
| Entry | Aldehyde/Ketone | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 1.5 | 95 |
| 2 | 4-Chlorobenzaldehyde | 1.5 | 96 |
| 3 | 4-Nitrobenzaldehyde | 2.0 | 98 |
| 4 | 4-Methylbenzaldehyde | 1.5 | 94 |
| 5 | Cyclohexanone | 3.0 | 85 |
| 6 | Acetophenone | 3.5 | 82 |
| Data based on the catalytic activity of Pyridine-2,6-dicarboxylic acid. nih.gov |
Metal-Organic Frameworks (MOFs) Derived from this compound for Catalytic Systems
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters bridged by organic linkers. The use of this compound as an organic linker offers the potential to create MOFs with tailored catalytic properties. The pyridine nitrogen and carboxylate groups can coordinate to metal centers, while the methyl group can influence the framework's topology, porosity, and electronic environment.
While specific examples of MOFs derived from this compound and their catalytic applications are not widely reported, the broader class of pyridine-dicarboxylate based MOFs has been extensively studied for catalysis. rsc.orggoogle.com For instance, MOFs constructed from pyridine-2,6-dicarboxylic acid and various metal ions like Zn(II) and Nd(III) have been synthesized, showcasing diverse structural motifs from 1D chains to 3D microporous frameworks. nih.gov These materials often possess open metal sites or functionalized pores that can act as catalytic centers. The introduction of a methyl group in the 4-position could be used to fine-tune the properties of such MOFs, potentially enhancing their catalytic activity or selectivity in various organic transformations.
Coordination Complexes in Homogeneous and Heterogeneous Catalysis
The tridentate O,N,O-coordination motif of 4-Methylpyridine-2,6-dicarboxylate makes it an excellent ligand for the construction of stable coordination complexes with a wide range of metal ions. These complexes can function as catalysts in both homogeneous and heterogeneous systems.
Rational Ligand Design for Enhanced Catalytic Activity and Selectivity
The design of the ligand is crucial for controlling the catalytic performance of a metal complex. The 4-methyl substituent on the pyridine ring of this compound can influence the catalytic activity and selectivity through both electronic and steric effects. Electronically, the methyl group donates electron density to the pyridine ring, which can affect the redox potential of the metal center and its reactivity. Sterically, the methyl group can influence the coordination geometry around the metal ion and the accessibility of substrates to the active site.
By systematically modifying the ligand framework, for example, by introducing different substituents at the 4-position of the pyridine ring, it is possible to fine-tune the electronic and steric properties of the resulting metal complexes to optimize their performance for a specific catalytic reaction. This approach of rational ligand design is a powerful tool in the development of new and improved catalysts.
Specific Catalytic Reactions (e.g., Water Oxidation, Reduction Reactions)
Coordination complexes of pyridine-dicarboxylic acids have shown promise in a variety of catalytic reactions, including important processes like water oxidation and reduction reactions. For example, ruthenium complexes incorporating 2,2'-bipyridine-6,6'-dicarboxylic acid have been designed as efficient catalysts for water oxidation, a key step in artificial photosynthesis. nih.gov The dicarboxylate ligand plays a crucial role in stabilizing the metal center and mediating the electron transfer processes.
While direct studies on this compound complexes in water oxidation are scarce, it is conceivable that its complexes could exhibit interesting catalytic properties. The electron-donating methyl group might influence the redox potential of the metal center, which is a critical parameter for water oxidation catalysis.
Similarly, in catalytic reduction reactions, such as the hydrogenation of various functional groups, the ligand environment is paramount. Catalytic hydrogenation of pyridylcarboxylic acids to their corresponding piperidylalkanoic acids has been explored using various metal catalysts. google.com The nature of the pyridine ligand can affect the efficiency and selectivity of these reductions. The electronic modifications introduced by the 4-methyl group in this compound could potentially be harnessed to develop more active or selective reduction catalysts.
Environmental Catalysis Applications and Mechanistic Studies
Despite extensive research into the catalytic applications of pyridine dicarboxylic acids and their derivatives, there is currently a notable lack of specific studies focusing on the use of This compound and its frameworks in the field of environmental catalysis.
While the parent compound, pyridine-2,6-dicarboxylic acid (also known as dipicolinic acid), has been explored as an environmentally benign organocatalyst for various chemical transformations, and other related pyridine-based ligands have been incorporated into metal-organic frameworks (MOFs) for applications such as carbon dioxide capture, specific research detailing the environmental catalytic activities of the 4-methyl substituted analogue remains elusive in the current body of scientific literature.
Similarly, there are no available mechanistic studies that elucidate the role of the 4-methyl group in potential catalytic cycles for environmental remediation, such as pollutant degradation or green synthesis. The influence of this specific substituent on the electronic properties, stability, and catalytic performance of potential frameworks in environmental applications has not been reported.
Therefore, a comprehensive analysis of the environmental catalysis applications and associated mechanistic studies of this compound cannot be provided at this time due to the absence of published research in this specific area. Further investigation is required to explore the potential of this compound and its derivatives in environmental catalysis.
Advanced Materials Science: Integration of 4 Methylpyridine 2,6 Dicarboxylic Acid in Functional Materials
Role as Building Blocks for Metal-Organic Frameworks (MOFs) and Coordination Polymers
Pyridine-dicarboxylic acids are well-regarded ligands for creating high-dimensional metal coordination polymers and Metal-Organic Frameworks (MOFs) with unique physical properties. acs.org The inclusion of a methyl group at the 4-position of the pyridine (B92270) ring, as in 4-methylpyridine-2,6-dicarboxylic acid, introduces a modification that can influence the resulting framework's topology, porosity, and functionality.
The self-assembly of ligands like 4-hydroxypyridine-2,6-dicarboxylic acid with metal ions such as Zn(II) and various Ln(III) salts has been shown to produce coordination polymers with structures varying from 1D zigzag chains to 2D and 3D microporous frameworks. nih.govacs.org The hydroxyl group in these cases plays a significant role in the final structure. nih.gov Similarly, the use of this compound and its N-oxide derivatives provides a pathway to novel coordination polymers. For instance, eight new coordination polymers were synthesized using 6-methylpyridine-2,4-dicarboxylic acid N-oxide, resulting in structures ranging from 2D layers to complex 3D interpenetrating nets with open frameworks. acs.org These examples underscore the versatility of substituted pyridine-dicarboxylic acids in generating a diversity of coordination polymer structures. acs.org The fundamental pyridine-2,6-dicarboxylic acid itself reacts with metals like Cu(II) under hydrothermal conditions to form 1D, 2D, or 3D MOFs, with the final dimensionality depending on the nature of the spacer molecules used in the synthesis. rsc.org This foundational chemistry suggests that this compound can be employed to create similarly complex and potentially more functional structures due to the methyl group's influence.
Polymer Chemistry: Synthesis of Pyridine Dicarboxylic Acid Derived Polyesters and Their Properties
The incorporation of rigid aromatic units into polyester (B1180765) backbones is a key strategy for enhancing their thermal and mechanical properties. Pyridine-dicarboxylic acids are increasingly recognized as bio-based alternatives to petroleum-derived monomers like terephthalic acid for creating high-performance polyesters. tandfonline.comresearchgate.net
Structural Integration and Influence on Polymer Thermomechanical Properties
The structure of the diacid monomer is critical in determining the properties of the resulting polyester. Polyesters synthesized from 2,6-pyridinedicarboxylic acid (PDA26) and various diols exhibit a wide range of thermal behaviors. tandfonline.comtandfonline.com When PDA26 is combined with bicyclic diols like isosorbide, the resulting polyesters are amorphous and possess high glass transition temperatures (Tg), reaching up to 176°C. tandfonline.com In contrast, when linear aliphatic diols are used, the polyesters are semi-crystalline, with melting temperatures (Tm) between 110°C and 189°C. tandfonline.com This demonstrates that the choice of co-monomer allows for fine-tuning of the polymer's properties from highly rigid and amorphous to semi-crystalline. tandfonline.comtandfonline.com
The introduction of a methyl group, as in this compound, is expected to further modify these properties. The methyl group can influence chain packing and intermolecular interactions, which would likely affect both the glass transition temperature and the degree of crystallinity. Research on related systems, such as polyesters derived from 2,4-pyridinedicarboxylic acid, has shown similarities in thermal behavior to conventional isophthalate-based polymers. nih.gov This suggests that the specific isomerism of the pyridine ring and its substituents directly translates to distinct material properties.
| Diol Co-monomer | Polymer Type | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Thermal Degradation Temp. (Tmax) |
|---|---|---|---|---|
| Isosorbide (IS) | Amorphous | 163°C | N/A | 330-399°C |
| Isomannide (IM) | Amorphous | 176°C | N/A | 330-399°C |
| Ethylene Glycol (EG) | Semi-crystalline | - | 110-189°C | 330-399°C |
| 1,4-Butanediol (BD) | Semi-crystalline | - | 110-189°C | 330-399°C |
Development of Bio-based and Renewable Polymer Architectures
There is a significant drive to develop polymers from renewable feedstocks to reduce dependence on fossil fuels. nih.govmdpi.com 2,6-Pyridinedicarboxylic acid (dipicolinic acid) is a naturally occurring molecule produced by certain bacteria, making it an attractive bio-based monomer. researchgate.netnih.govwur.nl It is considered a promising bio-based alternative to terephthalic and isophthalic acids. tandfonline.com The synthesis of fully bio-based polyesters has been achieved by combining pyridine-dicarboxylic acids with other renewable monomers, such as 1,4:3,6-dianhydrohexitols (isosorbide, isomannide). tandfonline.comkpi.uaresearchgate.net
Enzymatic catalysis has also been explored for the synthesis of these bio-based polyesters, offering a greener alternative to traditional polycondensation methods. nih.gov Following this trend, this compound, which can be synthesized from precursors like 2,4,6-trimethylpyridine, fits well within the framework of creating more sustainable polymer architectures. chemsrc.com The development of copolyesters using mixtures of bio-based diacids and diols allows for the creation of materials with a wide spectrum of properties, from rigid plastics to flexible elastomers, suitable for applications like high-gas-barrier food packaging. researchgate.net
Fabrication of Solid-Supported Reagents and Novel Functional Molecules
4-Substituted pyridine-2,6-dicarboxylic acid derivatives are valuable building blocks for the synthesis of solid-supported reagents and other functional molecules. oist.jp The immobilization of such molecules onto a solid support offers several advantages in chemical processes, including ease of separation from the reaction mixture, the potential for reagent recycling, and often enhanced selectivity compared to their solution-phase counterparts. princeton.edu
The pyridine-2,6-dicarboxamide scaffold, which can be readily derived from the corresponding dicarboxylic acid, is known to be an effective chelating ligand for a variety of metal cations and anions. researchgate.netnih.gov This chelating ability can be harnessed by anchoring the molecule to a polymer or silica (B1680970) support, creating a solid-supported scavenger for removing metal impurities or a solid-phase catalyst. The bifunctional nature of pyridine-2,6-dicarboxylic acid itself has been demonstrated in its use as an organocatalyst for reactions like the hydrophosphonylation of aldehydes. organic-chemistry.org Attaching such a catalyst to a solid support would make it easily recoverable and reusable, aligning with the principles of green chemistry. organic-chemistry.org The development of simple, one-pot synthesis methods for 4-substituted pyridine-2,6-dicarboxylic acid derivatives under mild conditions further facilitates their use in these applications, making the creation of novel functional materials more accessible. oist.jp
Potential in Electronic and Optical Materials Development
The unique electronic structure of the pyridine ring, combined with the coordinating ability of the carboxylate groups, makes this compound a candidate for the development of advanced electronic and optical materials. Pyridine-dicarboxylic acids and their derivatives are used to construct coordination polymers and MOFs that can exhibit interesting luminescent and magnetic properties. acs.org
For example, lanthanide MOFs constructed from pyridine-2,4-dicarboxylic acid have been shown to exhibit luminescence. acs.org The specific properties are highly dependent on the metal ion used and the precise structure of the framework. The introduction of a methyl group on the pyridine ring can tune the electronic properties of the ligand, which in turn can influence the photophysical properties of its metal complexes. This can affect the energy of ligand-to-metal charge transfer bands and the efficiency of the "antenna effect" in lanthanide complexes, where the organic ligand absorbs light and efficiently transfers the energy to the metal center, leading to strong, sharp emission. Furthermore, derivatives of 4,4'-bipyridine, a related heterocyclic structure, are well-known for their electrochromic behavior, where they change color upon redox reactions. nih.gov By analogy, integrating this compound into conjugated polymer systems or as a ligand in redox-active metal complexes could lead to the development of new chromic materials.
Exploration of 4 Methylpyridine 2,6 Dicarboxylic Acid in Medicinal Chemistry Research: Ligand Design and Mechanistic Insights
Role as Chemical Probes for Biological Research Applications
4-Substituted pyridine-2,6-dicarboxylic acids, including the 4-methyl derivative, are valuable building blocks in the synthesis of chemical probes for biological research. oist.jp These probes are molecules designed to interact with specific biological targets, such as proteins or enzymes, allowing researchers to study their function, localization, and activity within a biological system. The rigid pyridine (B92270) core and the defined orientation of the two carboxylate groups make 4-Methylpyridine-2,6-dicarboxylic acid an excellent starting material for creating probes with high specificity. Its structure allows for systematic modification, enabling the fine-tuning of binding properties to achieve desired interactions with a biological target.
Design and Synthesis of Pyridine-Based Ligands for Bioactive Molecules
The synthesis of derivatives from 4-substituted pyridine-2,6-dicarboxylic acids is a key area of research for creating new bioactive molecules. oist.jp The dicarboxylic acid can be converted into dicarboxamides through condensation reactions with various amines, yielding a diverse library of compounds. nih.gov Researchers have developed novel one-pot methods to synthesize these important derivatives under mild conditions, overcoming the limitations of older, harsher synthetic routes. oist.jp This accessibility facilitates the exploration of these scaffolds in the discovery of new pharmacologically active compounds. nih.gov
Table 1: Examples of Synthesized Pyridine-2,6-dicarboxamide Derivatives This table is illustrative of the types of derivatives that can be synthesized from a pyridine-2,6-dicarboxylic acid scaffold.
| Amine Used in Synthesis | Resulting Derivative Class | Potential Application |
| Aromatic Amines (e.g., 3-nitroaniline) | Aromatic Dicarboxamides | Pharmacologically-active compounds |
| Heterocyclic Amines (e.g., 2-aminopyridine) | Heterocyclic Dicarboxamides | Coordination chemistry, functional materials |
| Aliphatic Amines | Aliphatic Dicarboxamides | Building blocks for complex ligands |
Influence of Carboxylate Functionality on Molecular Recognition
The two carboxylate groups at the 2 and 6 positions of the pyridine ring are critical for molecular recognition. This functionality is a common feature in both synthetic and biological chemistry, and its ability to form multiple non-covalent interactions is key to its function. ijacskros.com The primary mechanism of interaction is through hydrogen bonding, where the carboxylic acid groups can act as both hydrogen bond donors (from the -OH) and acceptors (from the C=O). ijacskros.com
In the context of binding to a biological receptor, such as an enzyme's active site, these carboxylate groups can form strong, directional hydrogen bonds with complementary amino acid residues like arginine, lysine, or asparagine. ijacskros.com The defined geometry of the this compound scaffold pre-organizes these carboxylate groups, which can reduce the entropic penalty of binding and lead to higher affinity and specificity for the target. The presence of two such groups allows for a pincer-like binding mode, chelating the target molecule or a key cofactor. ijacskros.com
Utilization as a Privileged Scaffold for Pharmacologically Relevant Compounds
The pyridine-2,6-dicarboxamide framework is considered a "privileged scaffold." This term refers to molecular structures that are capable of binding to multiple, often unrelated, biological targets through modification of their substituents. The pyridine core is a common feature in numerous approved drugs, highlighting its biocompatibility and favorable pharmacological properties. researchgate.net
The pyridine-2,6-dicarboxamide scaffold, in particular, is an exciting area of research for discovering new drugs due to its demonstrated biological activities and versatile chemical properties. nih.gov Its ability to act as a chelating ligand for various metal cations is one of its key features. nih.gov By systematically altering the groups attached to the amide nitrogens, chemists can create large libraries of compounds to screen for activity against different diseases, including those requiring antibacterial or catalytic functions. nih.gov Historically, pyridine carboxylic acid isomers have been the foundation for a multitude of drugs targeting conditions from tuberculosis to cancer and HIV/AIDS. researchgate.net
Mechanistic Studies of Ligand-Enzyme Interactions (e.g., Carbonic Anhydrase Inhibition through Chelation)
One of the key mechanisms by which ligands based on this compound can exert a biological effect is through the inhibition of metalloenzymes. A prime example of such a target is carbonic anhydrase (CA), a zinc-containing enzyme crucial for processes like pH regulation. nih.gov The catalytic activity of CA depends on a zinc ion held within its active site. nih.gov
Ligands with strong chelating groups, such as the two carboxylates of this compound, can inhibit these enzymes by binding directly to the essential metal cofactor. The ligand displaces the water molecule normally bound to the zinc, which is involved in the catalytic cycle. This coordination of the metal ion by the inhibitor effectively sequesters it, blocking the active site and preventing the enzyme from performing its function. nih.gov This chelation-based mechanism is a well-established strategy in drug design for targeting metalloenzymes.
Chemical Modulation of Biological Systems via Metal Complexation (from a chemical interaction perspective)
The ability of pyridine-dicarboxylic acid derivatives to form stable complexes with metal ions is a powerful tool for modulating biological systems. nih.gov The specific metal ion coordinated by the ligand can dramatically influence the resulting complex's biological activity.
A study on the closely related 6-methylpyridine-2-carboxylic acid demonstrated this principle effectively. The ligand was complexed with a series of different transition metals, including chromium (Cr), manganese (Mn), nickel (Ni), copper (Cu), and zinc (Zn). nih.gov These metal complexes were then tested for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. The results showed that the inhibitory potency of the complexes varied significantly depending on the coordinated metal, with the chromium complex exhibiting the highest activity. nih.gov This research clearly illustrates how metal complexation can be used to tune the biological function of a pyridine-based ligand, providing a chemical strategy to modulate the activity of a biological system. nih.gov
Table 2: α-Glucosidase Inhibition by Metal Complexes of 6-Methylpyridine-2-carboxylic Acid Data from a study on a structurally related compound, illustrating the principle of modulation via metal complexation. nih.gov
| Complex | Metal Ion | IC₅₀ (μM) |
| 1 | Cr(III) | 0.247 ± 0.10 |
| 2 | Mn(II) | 1.87 ± 0.12 |
| 3 | Ni(II) | 2.11 ± 0.15 |
| 4 | Hg(II) | > 600 |
| 5 | Cu(II) | 2.44 ± 0.18 |
| 6 | Cu(II) | 1.98 ± 0.13 |
| 7 | Zn(II) | 2.05 ± 0.14 |
| 8 | Fe(III) | 1.95 ± 0.12 |
| 9 | Cd(II) | 2.37 ± 0.17 |
| 10 | Co(II) | 2.23 ± 0.16 |
Future Research Directions and Emerging Opportunities in 4 Methylpyridine 2,6 Dicarboxylic Acid Chemistry
Development of Advanced Functional Materials with Tunable Properties
The parent compound, pyridine-2,6-dicarboxylic acid, is a well-established building block for creating a diverse range of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit interesting properties such as luminescence, porosity, and magnetic effects. The introduction of a methyl group at the 4-position of the pyridine (B92270) ring in 4-Methylpyridine-2,6-dicarboxylic acid offers a strategic tool for fine-tuning the resulting material's properties.
Table 1: Potential Tunable Properties of Functional Materials Based on this compound
| Property | Potential Influence of 4-Methyl Group | Emerging Application |
| Porosity | Alteration of pore size and shape due to steric hindrance, potentially leading to selective gas adsorption. | Gas storage and separation |
| Luminescence | Modification of the ligand's electronic structure, affecting the energy transfer to metal centers (e.g., lanthanides). | Chemical sensors, solid-state lighting |
| Stability | Increased thermal and chemical stability due to the hydrophobic nature and electron-donating effect of the methyl group. | Robust frameworks for catalysis |
| Magnetic Properties | Subtle changes in the bond angles and distances between metal centers, influencing magnetic coupling. | Molecular magnets |
Exploration of Novel Catalytic Systems for Challenging Chemical Transformations
Pyridine-dicarboxylate ligands have been successfully employed in a variety of catalytic systems. The future exploration of this compound as a ligand in catalysis presents a promising avenue for research. The methyl group can act as a handle to modulate the steric and electronic environment of the metal catalyst, which is crucial for controlling catalytic activity, selectivity, and stability.
Emerging opportunities lie in designing catalysts for challenging chemical transformations. For example, complexes of this compound could be investigated in oxidation catalysis, where the stability of the ligand under oxidative conditions is paramount. Furthermore, the chirality of substituted pyridine ligands can be exploited in asymmetric catalysis. While the 4-methyl substitution does not make the molecule itself chiral, it serves as a foundational structure for further modifications to create chiral catalytic environments. Research could focus on synthesizing derivatives of this compound to be used as ligands in reactions like asymmetric hydrogenation or C-C bond formation.
Table 2: Potential Catalytic Applications for Systems Incorporating this compound
| Catalytic Reaction | Rationale for Exploration | Potential Advantage |
| Oxidation of Alkanes/Alcohols | The robust pyridine-dicarboxylate scaffold can stabilize high-valent metal centers required for oxidation. | Enhanced catalyst lifetime and turnover numbers. |
| Polymerization Reactions | The ligand's structure can influence the coordination geometry and electronic properties of the metal center, controlling polymer growth. | Improved control over polymer molecular weight and tacticity. |
| Decarboxylative Cross-Coupling | The general class of carboxylic acids is known to participate in such reactions, suggesting potential for developing new catalytic protocols. epdf.pub | Use of a readily available and modifiable ligand scaffold. |
| Asymmetric Synthesis | Serves as a precursor for more complex, chiral ligands for stereoselective transformations. | Access to new enantioselective catalysts. |
Interdisciplinary Research at the Interface of Chemistry and Biology: Probing Molecular Mechanisms
Significant opportunities for this compound lie at the intersection of chemistry and biology. Recent studies have identified this compound as a catabolite of betalamic acid, which is a structural component of betanin, the primary red-violet pigment in beetroot. mdpi.com Upon consumption of red beetroot juice, betanin can degrade, leading to the formation of this compound in the gastrointestinal tract. mdpi.comresearchgate.net
This finding opens up avenues for its use as a urinary biomarker to track the intake and metabolism of beetroot products. mdpi.com Future research could focus on elucidating the precise metabolic pathways and transport mechanisms involved. It has been hypothesized that its transport across the intestinal mucosa may be mediated by organic anion transporters or monocarboxylate transporters, analogous to other pyridine compounds. mdpi.comresearchgate.net Verifying this mechanism and quantifying the correlation between beetroot intake and urinary excretion of this compound could lead to its establishment as a reliable dietary biomarker. mdpi.com
Table 3: Research Findings on the Biological Role of this compound
| Research Area | Finding/Hypothesis | Reference |
| Metabolic Origin | Identified as a decarboxylation product of betalamic acid, a degradation component of betanin. | mdpi.comresearchgate.net |
| Biomarker Potential | Suggested as a urinary biomarker for red beetroot juice (RBJ) intake. | mdpi.com |
| Intestinal Transport | Transport through the intestinal mucosa is hypothesized to be a transcellular process via organic anion or monocarboxylate transporters. | mdpi.comresearchgate.net |
| Formation Conditions | Can be formed by the degradation of betanidin (B1384155) (the aglycone of betanin) with alkali under the exclusion of oxygen. | researchgate.netresearchgate.net |
Synergistic Integration of Theoretical Predictions and Experimental Validation for Rational Design
The rational design of new molecules and materials requires a close synergy between theoretical modeling and experimental work. For this compound, computational methods like Density Functional Theory (DFT) can provide profound insights into its electronic structure, reactivity, and coordination preferences before any synthetic work is undertaken. researchgate.net
Future research should leverage this synergy. Theoretical calculations can be used to predict the structures and properties (e.g., electronic, magnetic, and optical) of potential MOFs or coordination complexes incorporating this ligand. acs.org These predictions can guide experimental efforts, saving time and resources by focusing on the most promising candidates for synthesis and characterization. For example, DFT could be used to model the binding of different metal ions and predict the stability and potential catalytic activity of the resulting complexes. Experimental validation through synthesis, X-ray crystallography, and spectroscopic analysis would then serve to confirm and refine the theoretical models, creating a powerful feedback loop for discovery. researchgate.netacs.org This integrated approach will accelerate the exploration of this compound's potential in materials science and catalysis.
Q & A
(Basic) How can 4-Methylpyridine-2,6-dicarboxylic acid be synthesized and characterized for coordination chemistry studies?
Methodological Answer:
The synthesis typically involves carboxylation or functionalization of pyridine derivatives. For example, 2,6-dicyanopyridine can be synthesized from pyridine-2,6-dicarboxylic acid via controlled reactions with thionyl chloride or cyanating agents . Characterization includes:
- Elemental analysis to confirm stoichiometry.
- FTIR spectroscopy to identify carboxylate (C=O, ~1700 cm⁻¹) and pyridyl N–H stretches.
- Single-crystal X-ray diffraction to resolve coordination geometry (e.g., nonadentate ligand structures) .
- Thermogravimetric analysis (TGA) coupled with FTIR to study thermal stability and decomposition pathways .
(Advanced) What methodological considerations are critical when designing metal-organic frameworks (MOFs) using this compound as a ligand?
Answer:
- Ligand Rigidity vs. Flexibility: The rigid pyridine backbone facilitates predictable coordination modes (e.g., bridging via carboxylate O and pyridyl N atoms), but substituents like methyl groups may sterically hinder metal-ligand bonding .
- Solvent Choice: Polar solvents (e.g., NMP) enhance ligand solubility and promote crystallization .
- Metal-Ligand Ratio: Stoichiometric imbalances can lead to polymorphic MOFs. For instance, 1:1 Mn(II)/ligand ratios yield 1D chains, while 2:1 ratios form 3D networks .
- Post-Synthetic Modifications: Functionalize the methyl group to introduce redox-active or luminescent moieties .
(Advanced) How can contradictions in spectroscopic data for lanthanide complexes of this ligand be resolved?
Answer:
Contradictions often arise from solvent effects or ligand field variations. Strategies include:
- Lifetime Measurements: Compare luminescence lifetimes in H₂O vs. D₂O to identify water molecules in the inner coordination sphere .
- Synergistic Agent Screening: Add β-diketonates (e.g., acetylacetone) to shift triplet energy levels and enhance Tb(III)/Eu(III) emission .
- Magnetic Circular Dichroism (MCD): Resolve overlapping electronic transitions in UV-Vis spectra .
(Basic) What experimental approaches evaluate the antimicrobial efficacy of metal complexes derived from this acid?
Answer:
- In vitro Agar Diffusion: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Complexes with Cu(II) or Zn(II) show enhanced activity due to metal-mediated DNA binding .
- MIC Determination: Use broth dilution to quantify minimum inhibitory concentrations (MICs ≤ 25 µg/mL indicate strong efficacy) .
- Control Experiments: Compare free ligand vs. metal complexes to confirm metal-dependent bioactivity .
(Advanced) How does the coordination mode of this ligand influence the electronic properties of transition metal complexes?
Answer:
- Spectroscopic Probes:
- EPR for Cu(II) complexes: Axial symmetry (g∥ > g⊥) indicates square-planar geometry, while rhombic distortion suggests trigonal bipyramidal coordination .
- Cyclic Voltammetry: Redox potentials shift with ligand denticity. Tridentate coordination stabilizes higher oxidation states (e.g., Fe(III) → Fe(IV)) .
- DFT Calculations: HOMO-LUMO gaps (e.g., 2.236 eV for α-spin in Mn complexes) correlate with ligand field strength .
(Advanced) What strategies optimize the luminescent properties of Tb(III)/Eu(III) complexes with this ligand?
Answer:
- Energy Transfer Tuning: Modify ligand substituents (e.g., 4-hydroxymethyl groups) to align triplet energy levels with lanthanide excited states (e.g., Tb(III) at ~20,500 cm⁻¹) .
- Antenna Effect Enhancement: Conjugate π-electron systems (e.g., styryl groups) to improve light absorption and sensitization .
- Matrix Encapsulation: Embed complexes in silica nanoparticles to reduce quenching by water .
(Advanced) How to assess DNA interactions of copper(II) complexes using spectroscopic methods?
Answer:
- Fluorescence Quenching: Use acridine orange as a probe; >50% quenching indicates intercalation .
- Viscosity Measurements: Increased DNA viscosity upon complex binding confirms intercalative vs. groove-binding modes .
- Circular Dichroism (CD): Monitor shifts in DNA’s negative band (~275 nm) to assess conformational changes .
(Advanced) What challenges arise in interpreting thermal decomposition data of its metal complexes?
Answer:
- Overlapping Mass Loss Events: Use hyphenated TGA-FTIR/MS to distinguish ligand decomposition (CO₂ release at ~300°C) from metal oxide formation (>500°C) .
- Kinetic Complexity: Apply Kissinger-Akahira-Sunose (KAS) model to deconvolute multi-step degradation pathways .
- Hydration Effects: Pre-dry samples to avoid misattributing water loss (~100°C) as ligand decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
